Antiproliferative agent-38 Antiproliferative agent-38
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606629
InChI: InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H
SMILES:
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol

Antiproliferative agent-38

CAS No.:

Cat. No.: VC16606629

Molecular Formula: C15H10N2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Antiproliferative agent-38 -

Specification

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
IUPAC Name 11H-pyrido[2,3-a]carbazole
Standard InChI InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H
Standard InChI Key LHKWAXPYLUZMHY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3

Introduction

Chemical and Pharmacological Profile

Molecular Characteristics and Stability

Antitumor agent-38 is a small-molecule compound with the systematic name corresponding to its IUPAC nomenclature, though detailed structural descriptors remain proprietary . Its molecular architecture features a central core decorated with functional groups that likely contribute to its biological activity, including aromatic rings and heteroatomic substitutions. The compound’s stability is contingent upon storage at recommended conditions, typically between -20°C for long-term preservation and -80°C for solutions, ensuring minimal degradation over extended periods .

Target Specificity and Pathway Engagement

Unlike conventional chemotherapeutic agents that target microtubules or DNA replication machinery, antitumor agent-38 operates through a unique mechanism that avoids interference with cytoskeletal structures . Preliminary data suggest its activity is independent of tubulin polymerization or depolymerization, distinguishing it from vinca alkaloids and taxanes . While its precise molecular target remains unconfirmed, its ability to halt cell cycle progression implicates regulators of the S/G2-M checkpoint, such as cyclin-dependent kinases (CDKs) or checkpoint kinases (CHKs) .

In Vitro Antiproliferative Efficacy

Potency Across Cancer Cell Lines

Antitumor agent-38’s antiproliferative activity was quantified using GI50 values, representing the concentration required to inhibit 50% of cellular growth. As shown in Table 1, the compound exhibits nanomolar to low-micromolar potency across five human cancer cell lines:

Cell LineTissue OriginGI50 (µM)Resistance Profile
A549Lung adenocarcinoma0.66Chemotherapy-sensitive
MDA-MB-231Triple-negative breast0.85Aggressive phenotype
KBOral epidermoid0.76Conventional sensitivity
KB-VINVincristine-resistant4.12Multidrug-resistant
MCF-7Hormone-responsive breast3.67Estrogen receptor-positive

Table 1. GI50 values of antitumor agent-38 against human cancer cell lines .

Notably, the compound retains activity against KB-VIN cells, a vincristine-resistant subline overexpressing P-glycoprotein (P-gp), with a GI50 of 4.12 µM . This suggests a mechanism bypassing efflux-mediated resistance, a common limitation of many cytotoxic drugs.

Dose-Dependent Cell Cycle Arrest

At concentrations of 0.58 µM and 1.74 µM, antitumor agent-38 induces a pronounced accumulation of cells in the late S and G2/M phases within 24 hours . Flow cytometry analyses reveal a reduction in the G1 population and a concomitant increase in S-phase duration, implicating interference with DNA replication or checkpoint signaling . Unlike topoisomerase inhibitors or antimetabolites, this arrest occurs without DNA damage or morphological changes, further supporting a novel mechanism .

Mechanisms of Action

Cell Cycle Modulation Without Microtubule Disruption

A hallmark of antitumor agent-38 is its selective cell cycle interference. While agents like paclitaxel stabilize microtubules to arrest cells in mitosis, this compound achieves G2/M arrest independently of tubulin dynamics . Immunofluorescence studies confirm intact microtubule networks in treated cells, eliminating cytoskeletal targeting as a primary mechanism . Instead, the compound likely disrupts CDK/cyclin complexes governing the G2/M transition, such as CDK1-cyclin B1, though direct biochemical evidence remains pending .

Comparative Analysis with Reference Compounds

Resistance Profile Relative to Standard Therapies

The retained activity against KB-VIN cells (4.12 µM GI50) contrasts sharply with vincristine, which shows >100-fold resistance in this model . This disparity underscores antitumor agent-38’s ability to circumvent P-gp-mediated efflux, a common resistance mechanism. Comparatively, sunitinib—a multi-kinase inhibitor—exhibits an average IC50 of 8.11 µM across similar cell lines, highlighting antitumor agent-38’s superior potency .

Selectivity and Therapeutic Index

While cytotoxicity data for non-malignant cells are absent, the low-micromolar GI50s in cancer cells suggest a favorable therapeutic window. Further studies comparing IC50 values in primary human fibroblasts or hematopoietic stem cells are needed to confirm selectivity.

Implications for Cancer Therapy

Overcoming Multidrug Resistance

The compound’s efficacy in KB-VIN cells positions it as a candidate for treating P-gp-overexpressing tumors, which account for 50% of chemotherapy failures . By evading efflux pumps, antitumor agent-38 could complement existing regimens resistant to paclitaxel or doxorubicin.

Synergy with Existing Modalities

Combining antitumor agent-38 with DNA-damaging agents (e.g., cisplatin) or CDK inhibitors (e.g., palbociclib) may enhance therapeutic outcomes. The S-phase arrest induced by antitumor agent-38 could sensitize cells to replication-stress agents, while its G2/M blockade might synergize with mitotic poisons.

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